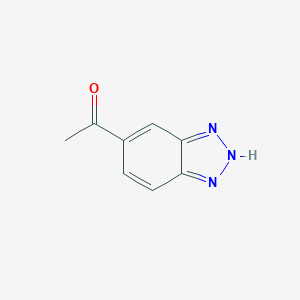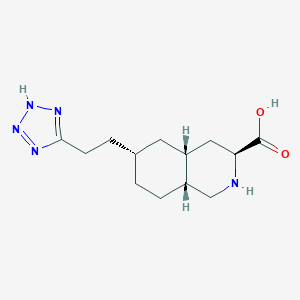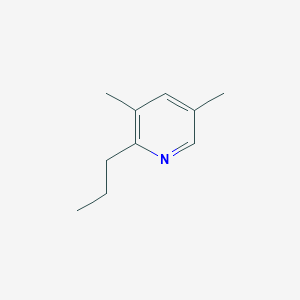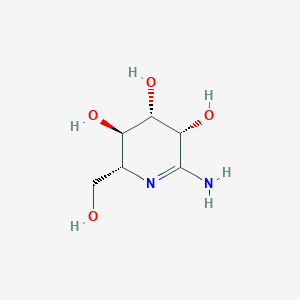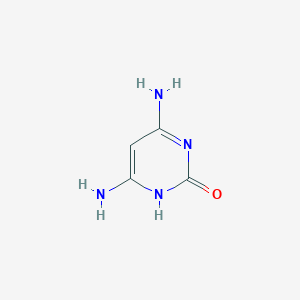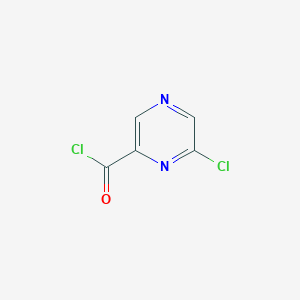![molecular formula C17H28N4O2 B115782 Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 147539-20-6](/img/structure/B115782.png)
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate
描述
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the activation of B cells and is implicated in various autoimmune and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.
作用机制
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of B cell activation and proliferation, as well as the modulation of the immune response and reduction of inflammation.
生化和生理效应
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been shown to have a potent and selective inhibitory effect on BTK activity in vitro and in vivo. It has also been shown to reduce B cell proliferation and survival, as well as modulate the immune response and reduce inflammation. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has a favorable pharmacokinetic profile and is well-tolerated in preclinical and clinical studies.
实验室实验的优点和局限性
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic profile, and well-tolerated nature. However, there are also some limitations to the use of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise for synthesis and characterization.
未来方向
There are several future directions for the study of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, including the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies and autoimmune diseases. Other potential future directions include the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of BTK in other diseases and biological processes. Overall, Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate represents a promising therapeutic option for the treatment of B cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential applications.
科学研究应用
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to modulate the immune response and reduce inflammation in various animal models.
属性
CAS 编号 |
147539-20-6 |
|---|---|
产品名称 |
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-5-8-18-14-7-6-9-19-15(14)20-10-12-21(13-11-20)16(22)23-17(2,3)4/h6-7,9,18H,5,8,10-13H2,1-4H3 |
InChI 键 |
AHEHSSRHLXDEAI-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
规范 SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
同义词 |
1-((1,1-DIMETHYLETHOXY)CARBONYL)-4-(3-(PROPYLAMINO)-2-PYRIDYL)-PIPERAZINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


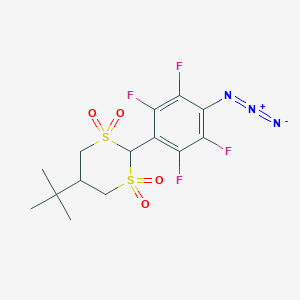
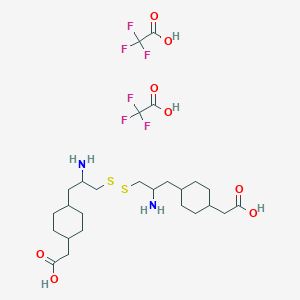
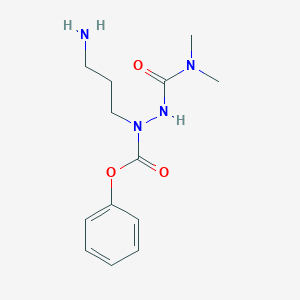
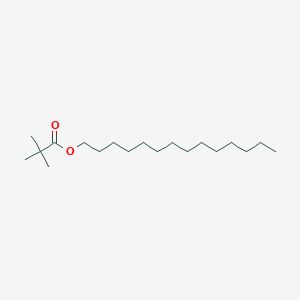
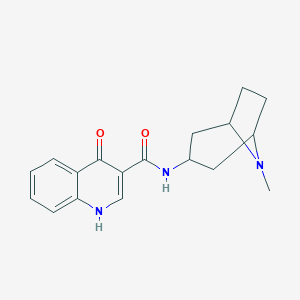
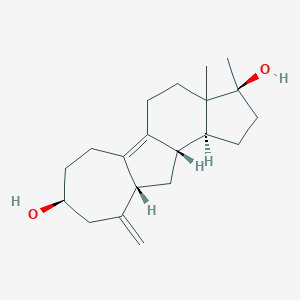
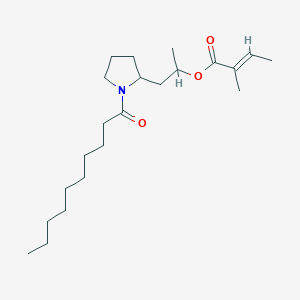
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
